![molecular formula C12H12FNO3S B2465754 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid CAS No. 1032056-52-2](/img/structure/B2465754.png)
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid” is a chemical compound with the CAS Number: 1032056-52-2 . It has a molecular weight of 269.3 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H12FNO3S/c13-8-4-2-1-3-7 (8)5-10-11 (15)14-9 (6-18-10)12 (16)17/h1-4,9-10H,5-6H2, (H,14,15) (H,16,17) . This indicates the presence of fluorine, nitrogen, oxygen, and sulfur atoms in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.3 . It is typically found in powder form and is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored the synthesis of structurally related fluorinated compounds, which are important intermediates for biologically active drugs, particularly in anticancer therapies. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid demonstrates techniques relevant to producing similar fluorinated compounds, including steps like substitution and hydrolysis (Zhang et al., 2019).
Chemical Properties : Understanding the chemical properties of related fluorinated compounds provides insights into the applications of 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid. For example, compounds like 6-methoxy-4-quinolone exhibit strong fluorescence in a wide pH range, indicating potential uses in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
Biological and Medicinal Research
Antibacterial Applications : Research on similar fluorinated compounds has shown potent antibacterial activities. Studies on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, for example, revealed their efficacy against both Gram-positive and Gram-negative organisms, suggesting potential antibacterial applications for 6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid as well (Cooper et al., 1990).
Synthesis of Immunomodulating Agents : The compound has potential in the synthesis of novel immunosuppressants, as demonstrated by synthetic studies on similar compounds. For instance, the synthesis of KF20444, a novel immunosuppressant, highlights the role of fluorinated compounds in developing new therapeutic agents (Chujo et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas .
Eigenschaften
IUPAC Name |
6-[(2-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3S/c13-8-4-2-1-3-7(8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFIHFRESDDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

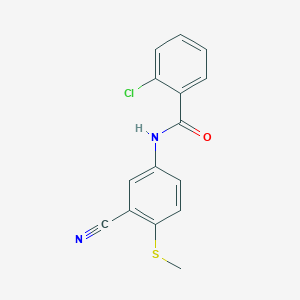
![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
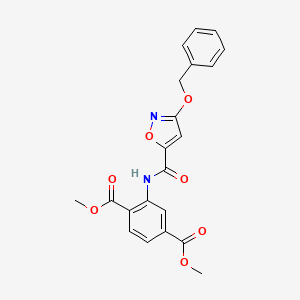
![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
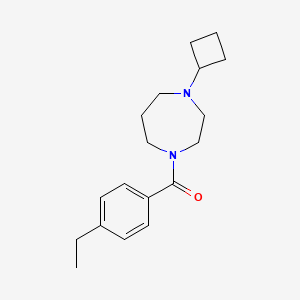
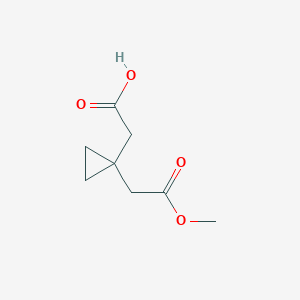
![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)
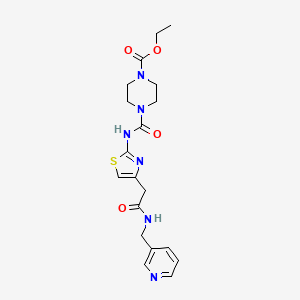
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)

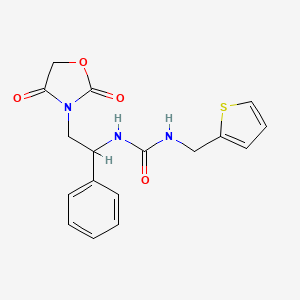
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2465691.png)
![2-{[(2,4-Dichlorophenyl)methyl]amino}butan-1-ol](/img/structure/B2465692.png)
